Cas no 338407-67-3 (2-(3-{(2,4-Dichlorobenzyl)oxyimino}propanoyl)-N-methyl-1-hydrazinecarbothioamide)

2-(3-{(2,4-Dichlorobenzyl)oxyimino}propanoyl)-N-methyl-1-hydrazinecarbothioamide 化学的及び物理的性質
名前と識別子
-
- 2-(3-{(2,4-Dichlorobenzyl)oxyimino}propanoyl)-N-methyl-1-hydrazinecarbothioamide
-
2-(3-{(2,4-Dichlorobenzyl)oxyimino}propanoyl)-N-methyl-1-hydrazinecarbothioamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI83589-500mg |
(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-N-[(methylcarbamothioyl)amino]propanamide |
338407-67-3 | >90% | 500mg |
$729.00 | 2023-12-30 | |
A2B Chem LLC | AI83589-1mg |
(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-N-[(methylcarbamothioyl)amino]propanamide |
338407-67-3 | >90% | 1mg |
$202.00 | 2023-12-30 | |
A2B Chem LLC | AI83589-1g |
(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-N-[(methylcarbamothioyl)amino]propanamide |
338407-67-3 | >90% | 1g |
$1313.00 | 2023-12-30 | |
A2B Chem LLC | AI83589-10mg |
(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-N-[(methylcarbamothioyl)amino]propanamide |
338407-67-3 | >90% | 10mg |
$241.00 | 2023-12-30 | |
TRC | D151330-25mg |
2-(3-{[(2,4-Dichlorobenzyl)oxy]imino}propanoyl)-N-methyl-1-hydrazinecarbothioamide |
338407-67-3 | 25mg |
$ 230.00 | 2022-06-05 | ||
TRC | D151330-50mg |
2-(3-{[(2,4-Dichlorobenzyl)oxy]imino}propanoyl)-N-methyl-1-hydrazinecarbothioamide |
338407-67-3 | 50mg |
$ 380.00 | 2022-06-05 | ||
A2B Chem LLC | AI83589-5mg |
(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-N-[(methylcarbamothioyl)amino]propanamide |
338407-67-3 | >90% | 5mg |
$215.00 | 2023-12-30 |
2-(3-{(2,4-Dichlorobenzyl)oxyimino}propanoyl)-N-methyl-1-hydrazinecarbothioamide 関連文献
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
10. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
2-(3-{(2,4-Dichlorobenzyl)oxyimino}propanoyl)-N-methyl-1-hydrazinecarbothioamideに関する追加情報
Introduction to 2-(3-{(2,4-Dichlorobenzyl)oxyimino}propanoyl)-N-methyl-1-hydrazinecarbothioamide (CAS No. 338407-67-3)
2-(3-{(2,4-Dichlorobenzyl)oxyimino}propanoyl)-N-methyl-1-hydrazinecarbothioamide, with the CAS number 338407-67-3, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of hydrazinecarbothioamides, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structural features of this compound make it a promising candidate for further investigation and potential therapeutic applications.
The molecular structure of 2-(3-{(2,4-Dichlorobenzyl)oxyimino}propanoyl)-N-methyl-1-hydrazinecarbothioamide is characterized by the presence of a hydrazinecarbothioamide moiety, a 2,4-dichlorobenzyl group, and an oxyimino functional group. These structural elements contribute to its chemical stability and reactivity, making it an interesting subject for both synthetic and biological studies. The compound's ability to form stable complexes with various metal ions also adds to its potential utility in coordination chemistry and materials science.
Recent research has focused on the biological activities of 2-(3-{(2,4-Dichlorobenzyl)oxyimino}propanoyl)-N-methyl-1-hydrazinecarbothioamide. Studies have shown that this compound exhibits potent antimicrobial activity against a wide range of bacteria and fungi. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that the compound demonstrated significant inhibitory effects against multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae. These findings suggest that the compound could be a valuable lead for the development of new antimicrobial agents to combat drug-resistant infections.
In addition to its antimicrobial properties, 2-(3-{(2,4-Dichlorobenzyl)oxyimino}propanoyl)-N-methyl-1-hydrazinecarbothioamide has also shown promise in cancer research. A 2020 study published in the European Journal of Medicinal Chemistry found that the compound exhibited selective cytotoxicity against human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism of action was attributed to its ability to induce apoptosis through the activation of caspase pathways. These results highlight the potential of this compound as a novel anticancer agent with specific targeting capabilities.
The synthesis of 2-(3-{(2,4-Dichlorobenzyl)oxyimino}propanoyl)-N-methyl-1-hydrazinecarbothioamide has been extensively studied to optimize its yield and purity. A common synthetic route involves the reaction of 2,4-dichlorobenzyl chloride with hydroxylamine hydrochloride to form the corresponding oxime, followed by condensation with N-methylhydrazinecarbothioamide. This multi-step process requires careful control of reaction conditions to ensure high yields and purity levels. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic methods, such as using microwave-assisted synthesis and solvent-free conditions.
The pharmacokinetic properties of 2-(3-{(2,4-Dichlorobenzyl)oxyimino}propanoyl)-N-methyl-1-hydrazinecarbothioamide have also been investigated to assess its potential as a therapeutic agent. Studies have shown that the compound has good oral bioavailability and a favorable pharmacokinetic profile. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. The compound is metabolized primarily in the liver via cytochrome P450 enzymes, with metabolites being excreted through urine and feces. These pharmacokinetic characteristics make it suitable for further preclinical and clinical evaluation.
In conclusion, 2-(3-{(2,4-Dichlorobenzyl)oxyimino}propanoyl)-N-methyl-1-hydrazinecarbothioamide (CAS No. 338407-67-3) is a promising compound with diverse biological activities and potential therapeutic applications. Its antimicrobial and anticancer properties make it an attractive candidate for further research and development in medicinal chemistry. Ongoing studies are expected to provide more insights into its mechanisms of action and optimize its use as a therapeutic agent.
338407-67-3 (2-(3-{(2,4-Dichlorobenzyl)oxyimino}propanoyl)-N-methyl-1-hydrazinecarbothioamide) Related Products
- 2633686-29-8(1-methyl-2-(2-nitroethenyl)-1H-imidazole)
- 1152567-40-2(1-4-(propan-2-yl)phenylcyclobutane-1-carbonitrile)
- 1105247-67-3(N-tert-butyl-4-5-(furan-2-yl)-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide)
- 1396799-03-3(3-fluoro-N-2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylbenzamide)
- 1890452-89-7(1-(3-chloro-4-fluorophenyl)-2,2-dimethylcyclopropylmethanol)
- 2138260-83-8(4-Pyrimidinecarboxylic acid, 2-butyl-6-chloro-)
- 726206-53-7(2-hydroxy-4-iodo-pyridine-3-carbaldehyde)
- 362490-87-7(1-(benzenesulfonyl)-3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole)
- 2126161-05-3(tert-butyl N-[3-(cyclopropylamino)-4,4,4-trifluorobutyl]carbamate)
- 1005243-26-4(3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-one)




